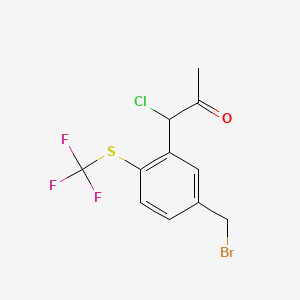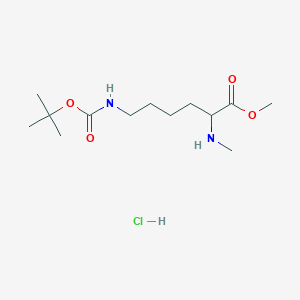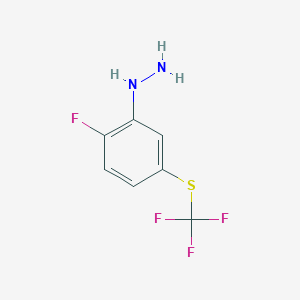
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other substituents. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the production of specialty chemicals and advanced materials, where its unique properties contribute to the performance of the final products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethylthio groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydrazine moiety can form covalent bonds with target molecules, resulting in inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: This compound lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group instead of a hydrazine moiety, leading to different reactivity and applications.
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which may enhance its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F4N2S |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
VZTZGONVEGYGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


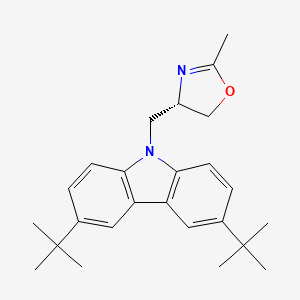
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
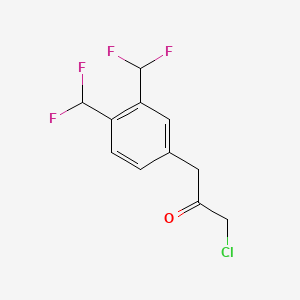
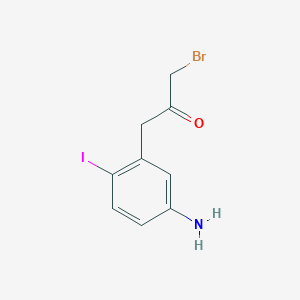
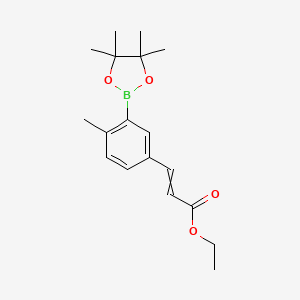

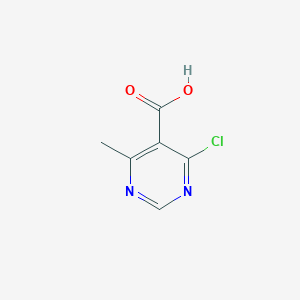
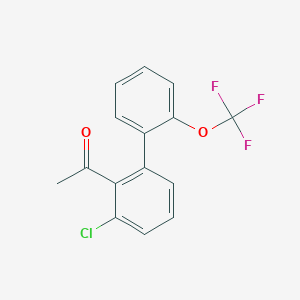
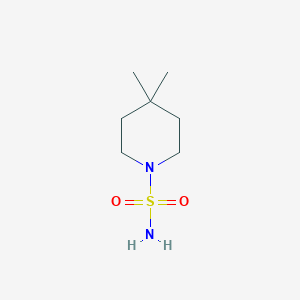
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

